1-Tert-butoxy-4-methyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDINFAXPXAYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702577 | |
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-55-2 | |
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Positioning Within Substituted Nitroaromatic Chemistry
Substituted nitroaromatic compounds are a broad and significant class of chemicals utilized in a vast array of industrial and research applications, including the synthesis of dyes, polymers, pesticides, and explosives. nih.gov The defining feature of these molecules is a nitro group (NO2) attached to an aromatic ring, which influences the ring's reactivity and provides a handle for further chemical transformations. nih.govsci-hub.se The position of the nitro group and the nature of other substituents on the aromatic ring can dramatically alter the compound's chemical and physical properties. nih.gov
Generally, the nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and directing incoming groups to the meta position. However, the interplay of electronic effects from multiple substituents can lead to complex reactivity patterns. In the case of the hypothetical 1-Tert-butoxy-4-methyl-2-nitrobenzene, one would anticipate a complex interplay between the electron-donating methyl and tert-butoxy (B1229062) groups and the electron-withdrawing nitro group, which would influence the regioselectivity of its reactions.
Significance As a Precursor and Intermediate in Advanced Organic Synthesis
Nitroaromatic compounds are valuable intermediates in organic synthesis, primarily due to the versatility of the nitro group. acs.org A key transformation is the reduction of the nitro group to an amine, which opens up a vast field of subsequent chemical modifications. acs.org This reduction is a fundamental step in the synthesis of many pharmaceuticals, agrochemicals, and materials. nih.govacs.org
For instance, related compounds like 4-tert-butyl-1-methyl-2-nitrobenzene (B183555) are used as intermediates in the synthesis of more complex molecules. The reduction of its nitro group would yield 4-tert-butyl-2-methylaniline, a precursor for various applications. Similarly, 1-bromo-4-methyl-2-nitrobenzene serves as an intermediate in the synthesis of certain insecticidal compounds. nih.gov While no direct evidence exists for 1-Tert-butoxy-4-methyl-2-nitrobenzene, its structure suggests it could theoretically serve as a precursor to the corresponding aniline (B41778) derivative, 2-amino-1-tert-butoxy-4-methylbenzene, which could then be used to build more complex molecular architectures.
Overview of Contemporary Research Directions
Conventional Synthetic Routes and Precursor Chemistry
Traditional synthetic routes often rely on well-established reactions, including etherification, nitration, and oxidation, which form the foundational chemistry for accessing the target molecule.
The introduction of the bulky tert-butoxy (B1229062) group is a key step in the synthesis. The Williamson ether synthesis is a fundamental method for forming ethers, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.combyjus.comlibretexts.org However, due to the SN2 nature of the reaction, using a tertiary alkyl halide like tert-butyl chloride with a phenoxide is not feasible as it would predominantly lead to elimination products. quora.comstackexchange.com Therefore, the reaction must involve a tert-butoxide as the nucleophile.
A more viable approach involves the reaction of a suitable precursor, such as 4-methyl-2-nitrophenol, with a tert-butylating agent. The phenol (B47542) is first deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile.
Table 1: Reagents for Tert-Butoxylation
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 4-methyl-2-nitrophenol | Isobutylene (B52900), H₂SO₄ (cat.) | Pressurized reactor | This compound |
The direct etherification of phenols with tertiary alcohols can also be achieved under specific catalytic conditions. For instance, a boron-promoted ether interchange reaction has been described for the synthesis of various alkyl nitroaromatic ethers, including those derived from tertiary alcohols, by reacting methoxynitroarenes with the desired alcohol. researchgate.net
The regioselectivity of the nitration step is critical for the synthesis of the target isomer. Nitration is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. cerritos.edunih.gov The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring. libretexts.orguwosh.eduproprep.com
Starting with 4-methyltoluene (p-xylene) is not a direct route to the desired product due to the directing effects of the two methyl groups. A more logical precursor is a toluene (B28343) derivative with a strongly activating, ortho-, para-directing group that can guide the nitro group to the desired position.
If we consider the nitration of 1-tert-butoxy-4-methylbenzene, both the tert-butoxy and methyl groups are ortho-, para-directors. almerja.comlibretexts.org The tert-butoxy group is a much stronger activating group than the methyl group. Therefore, nitration would be directed primarily to the positions ortho to the tert-butoxy group. This would yield this compound and 1-tert-butoxy-4-methyl-3-nitrobenzene. The steric hindrance from the bulky tert-butyl group might influence the ratio of these isomers. Studies on the nitration of similar compounds like t-butylbenzene have been conducted to understand these substituent effects. rsc.org
Table 2: Product Distribution in Nitration of Toluene
| Product | Percentage Yield |
|---|---|
| o-nitrotoluene | 57% |
| m-nitrotoluene | 5% |
| p-nitrotoluene | 38% |
Source: Gas chromatography analysis of a typical nitration reaction of toluene. uwosh.edu
This table illustrates the typical regioselectivity in the nitration of a simple substituted benzene (B151609), highlighting the directing effect of the methyl group.
An alternative to direct nitration is the oxidation of an arylamine to the corresponding nitroarene. hilarispublisher.comresearchgate.net This approach can be advantageous as it avoids potential issues with regioselectivity during nitration and can be performed under milder conditions. hilarispublisher.com The precursor for this route would be 1-tert-butoxy-4-methyl-2-aminobenzene.
A variety of oxidizing agents have been employed for this transformation. researchgate.net The choice of reagent can be crucial for achieving high yields and selectivity, as over-oxidation or side reactions can occur. hilarispublisher.com
Table 3: Oxidizing Agents for Arylamine to Nitroarene Conversion
| Oxidizing Agent/System | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Trifluoroperacetic acid | General anilines | Powerful oxidizing agent | quora.com |
| Sodium perborate | Electron-deficient anilines | Lower yields for electron-rich anilines | hilarispublisher.com |
| m-CPBA | Broad (aromatic, aliphatic) | Widely used peroxyacid | researchgate.netmdpi.com |
| H₂O₂ / Diphenyl diselenide | Electron-rich and -poor | Efficient and can be used on a gram scale | hilarispublisher.comresearchgate.net |
| H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O | Anilines | Catalyst-dependent selectivity | mdpi.com |
These methods provide a robust synthetic pathway to nitroarenes from readily available arylamines. mdpi.com
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic approaches and alternative energy sources like microwave irradiation are at the forefront of these advancements.
Catalysis offers significant advantages by enabling reactions under milder conditions, increasing reaction rates, and improving selectivity, often with lower waste generation.
Phase Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. fzgxjckxxb.comwisdomlib.org In the context of synthesizing this compound, PTC can be effectively applied to the etherification step (Williamson synthesis). crdeepjournal.orgjetir.org By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, the phenoxide anion can be transported from an aqueous or solid phase into an organic phase to react with the alkylating agent. fzgxjckxxb.com This method can improve yields and reaction rates for O-alkylation reactions. researchgate.netbcrec.id
Transition Metal Catalysis: Transition metal catalysts have been developed for a wide range of transformations. For the synthesis of nitroarenes, zirconium-catalyzed oxidation of aryl amines using tert-butyl hydroperoxide (TBHP) has been described as an effective method. mdpi.com This protocol is applicable to a broad array of substituted anilines, affording good yields of the corresponding nitrobenzenes.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. orientjchem.orgresearchgate.net
The nitration of aromatic compounds, which can be a slow process under conventional heating, has been shown to benefit significantly from microwave assistance. For example, the nitration of phenol using calcium nitrate (B79036) in acetic acid was completed in just one minute with a high yield under microwave irradiation. orientjchem.org Similarly, the synthesis of nitrobenzene (B124822) using a sulfated natural zeolite catalyst was effectively carried out in a microwave reactor. researchgate.net These green chemistry approaches minimize the use of corrosive acids and reduce energy consumption. The reduction of nitroarenes to anilines has also been expedited using microwave chemistry. researchgate.nettandfonline.com This technology could potentially be applied to either the nitration or etherification steps in the synthesis of this compound to create a more sustainable and efficient process.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield |
|---|---|---|---|
| Nitration of Phenol | Conventional | Hours | Moderate |
| Nitration of Phenol | Microwave-Assisted | 1 minute | 89% orientjchem.org |
| Synthesis of α-arylpyrrole | Conventional | 10 hours | 66% nih.gov |
Continuous Flow Methodologies in Aryl Ether Synthesis
Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. europa.eu These benefits include enhanced heat and mass transfer, precise control over reaction parameters like temperature and residence time, and improved safety, particularly when dealing with highly exothermic or hazardous reactions. europa.eursc.orgbeilstein-journals.org
The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatic precursors, is a classic example of a hazardous process that benefits immensely from flow technology. beilstein-journals.org Traditional batch nitrations are fraught with safety risks due to the highly exothermic nature of the reaction. rsc.orgresearchgate.net Continuous-flow microreactors minimize these risks by reducing the reaction volume at any given time and providing superior temperature control, which also helps in preventing over-nitration and improving selectivity. rsc.orgresearchgate.net Research has demonstrated the development of efficient and safe continuous-flow microreaction processes for mononitration that achieve high yields and excellent selectivity for various nitroaromatic compounds. rsc.org
In the context of aryl ether synthesis, flow processing allows for reactions to be conducted under conditions that are often inaccessible in batch mode, such as high temperatures and pressures. nih.gov For a molecule like this compound, a hypothetical flow synthesis could involve the reaction of an activated aryl halide, such as 2-fluoro-4-methyl-1-nitrobenzene, with potassium tert-butoxide. A flow reactor would enable precise control over the mixing and reaction time, potentially trapping reactive intermediates and minimizing side reactions that can occur with highly reactive tertiary alkoxides. nih.gov The ability to rapidly screen conditions and scale up production makes flow chemistry an attractive strategy for the industrial synthesis of such specialized chemical compounds. rsc.orgacs.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound often relies on the principles of nucleophilic aromatic substitution (SNAr). This reaction is highly effective for synthesizing tertiary alkyl aryl ethers when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. stanford.edulibretexts.org
The mechanism involves the addition of a nucleophile, in this case, a tertiary alkoxide, to the electron-deficient aryl halide. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (typically a halide) is eliminated to yield the final ether product. libretexts.org
Research has shown that sterically hindered tertiary alkoxides, such as potassium tert-butoxide, can serve as effective nucleophiles in SNAr reactions with activated aryl fluorides. stanford.edu These reactions proceed under mild conditions to provide the desired tertiary alkyl aryl ethers in good yields. The use of aryl fluorides is often advantageous, and the reaction demonstrates that even bulky nucleophiles can react efficiently. stanford.edu
Detailed studies have explored the scope of this reaction with various substituted nitro-activated aryl fluorides. The findings indicate a robust methodology for creating a library of substituted tert-butoxy nitrobenzene derivatives.
| Aryl Fluoride Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | THF | 23 | 0.5 | 98 | stanford.edu |
| 1-Fluoro-2-nitrobenzene | THF | 23 | 0.5 | 98 | stanford.edu |
| 2-Fluoro-5-nitrotoluene | THF | 23 | 0.5 | 96 | stanford.edu |
| 1-Fluoro-4-methyl-2-nitrobenzene | THF | 23 | 0.5 | 98 | stanford.edu |
| 2,4-Difluoronitrobenzene | THF | 23 | 0.5 | 98 | stanford.edu |
| 1-Fluoro-2,4-dinitrobenzene | THF | 23 | 0.5 | 98 | stanford.edu |
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding via the attack of an electrophile on the electron-rich aromatic ring. byjus.com The reaction generally occurs in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as a Wheland intermediate or arenium ion), followed by the removal of a proton to restore aromaticity. msu.edulumenlearning.com The first step is typically the slow, rate-determining step of the reaction. msu.edu
Orienting Effects of Tert-Butoxy and Methyl Groups
In this compound, the existing substituents dictate the position of any subsequent electrophilic attack. The directing influence of each group is a combination of inductive and resonance effects. libretexts.org
Tert-Butoxy Group (-OC(CH3)3): This is a strongly activating, ortho-, para-directing group. libretexts.org The oxygen atom's lone pairs can be donated to the ring through resonance, which powerfully stabilizes the positive charge in the arenium ion intermediate formed during ortho and para attack. libretexts.orglibretexts.org Inductively, the electronegative oxygen withdraws electron density, but this effect is overshadowed by the strong resonance donation.
Methyl Group (-CH3): An alkyl group like methyl is an activating, ortho-, para-director. stackexchange.comucla.edu It donates electron density primarily through an inductive effect and also through hyperconjugation, stabilizing the arenium intermediate. msu.edustackexchange.com
Nitro Group (-NO2): The nitro group is a strongly deactivating, meta-directing group. libretexts.orgcutm.ac.in It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, destabilizing the arenium intermediate, particularly when the attack is at the ortho or para positions. libretexts.orgcutm.ac.in
When considering further electrophilic substitution on this compound, the positions of attack are determined by the cumulative effects of these groups. The powerful activating and ortho, para-directing tert-butoxy and methyl groups will dominate over the deactivating, meta-directing nitro group.
The potential sites for electrophilic attack are C3, C5, and C6.
Attack at C6: This position is ortho to the strongly activating tert-butoxy group and meta to the deactivating nitro group. The resonance stabilization from the tert-butoxy group makes this a highly favored position.
Attack at C3 and C5: These positions are ortho and meta to the methyl group, respectively, and meta to the tert-butoxy group. Position C5 is also ortho to the methyl group. The directing effect of the methyl group would favor these positions.
Steric Effects: The bulky tert-butyl group can sterically hinder attack at the adjacent ortho-position (C6), potentially reducing the yield of the C6-substituted product compared to what electronic effects alone would predict. libretexts.orgcutm.ac.in
Table 1: Summary of Substituent Directing Effects on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -OC(CH3)3 | 1 | Activating (Strong Resonance Donor, Inductive Withdrawer) | Ortho, Para |
| -NO2 | 2 | Deactivating (Strong Resonance & Inductive Withdrawer) | Meta |
| -CH3 | 4 | Activating (Inductive Donor, Hyperconjugation) | Ortho, Para |
Elucidation of Intermediates and Rate-Determining Steps
For an incoming electrophile (E+), attack at the C6 position is heavily favored due to the stabilization provided by the adjacent tert-butoxy group. The positive charge in the resulting Wheland intermediate can be delocalized onto the oxygen atom of the tert-butoxy group, creating a particularly stable resonance structure. This level of stabilization is not possible for attack at other positions. The subsequent fast step involves the loss of a proton from C6, aided by a base, to restore the aromatic system.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an aromatic ring that is activated by strong electron-withdrawing groups and displaces a suitable leaving group. wikipedia.orgbyjus.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial for stabilizing this anionic intermediate. byjus.comcsbsju.edu
Reactivity of the Nitro Group and Other Halogen/Alkoxy Leaving Groups
In SNAr reactions, the nature of the leaving group is a critical factor. For a group to be displaced, it must be able to depart with the electron pair from its bond to the aromatic ring.
Nitro Group (-NO2): The nitro group is an exceptional activating group for SNAr reactions due to its powerful electron-withdrawing nature, which stabilizes the Meisenheimer complex. wikipedia.orgcsbsju.edu However, it is generally considered a poor leaving group.
Halogens (-F, -Cl, -Br, -I): Halides are common leaving groups in SNAr reactions. The reactivity order is often F > Cl ≈ Br > I. nih.gov This is counterintuitive based on bond strength but is explained by the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, accelerating the initial nucleophilic attack, which is usually the rate-limiting step. masterorganicchemistry.comcsbsju.edu
Alkoxy Groups (-OR): Alkoxy groups can also function as leaving groups in SNAr reactions, although they are generally less effective than halogens. Their displacement is observed, for instance, in transetherification reactions on activated nitroarenes. bwise.kr
In the context of this compound, a nucleophile could potentially attack the carbon bearing the nitro group (C2) or the carbon bearing the tert-butoxy group (C1). Given the relative leaving group abilities, displacement of the nitro group would be highly unlikely compared to the potential displacement of the tert-butoxy group, although the latter is also not a premier leaving group. The primary role of the nitro group in this molecule is to activate the ring for potential nucleophilic attack.
Table 2: Relative Leaving Group Ability in SNAr Reactions
| Leaving Group | General Reactivity |
| -F | Excellent |
| -Cl | Good |
| -Br | Good |
| -I | Moderate |
| -OR (Alkoxy) | Fair to Poor |
| -NO2 | Very Poor |
Influence of Steric Hindrance from the Tert-Butoxy Moiety
Steric hindrance plays a significant role in determining the feasibility and rate of SNAr reactions. numberanalytics.com The bulky tert-butoxy group at the C1 position in this compound exerts considerable steric hindrance around the adjacent C2 position, which is activated by the nitro group.
An incoming nucleophile must approach the C2 carbon to displace the nitro group (if it were to act as a leaving group). The large tert-butyl group would physically obstruct this trajectory, significantly increasing the activation energy for the formation of the Meisenheimer complex. libretexts.orgresearchgate.net This steric repulsion would dramatically slow down or even prevent nucleophilic attack at the C2 position, especially with bulky nucleophiles. numberanalytics.com Therefore, even with the strong electronic activation provided by the nitro group, SNAr reactions involving displacement at C2 are expected to be very slow.
Kinetic Studies of SNAr Reactions
Kinetic studies are essential for elucidating the mechanisms of SNAr reactions. These studies typically measure reaction rates under various conditions to determine rate constants, activation parameters (ΔH‡, ΔS‡), and the influence of substituents (e.g., through Hammett or Brønsted plots). nih.govnih.gov
For a hypothetical SNAr reaction of this compound where a nucleophile (Nu-) displaces the tert-butoxy group, the rate would likely follow a second-order rate law: Rate = k[Substrate][Nu-]. Kinetic experiments would involve monitoring the disappearance of the reactant or the appearance of the product over time at a constant temperature. frontiersin.org
By varying the nucleophile, one could construct a Brønsted-type plot (log k vs. pKa of the nucleophile's conjugate acid) to assess the degree of bond formation in the transition state. nih.govfrontiersin.org The data in the table below illustrates hypothetical rate constants for the reaction with a series of nucleophiles, showing how nucleophilicity impacts the reaction rate. A larger rate constant (k) indicates a faster reaction.
Table 3: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles at 25°C
| Nucleophile | pKa of Conjugate Acid | Rate Constant (k) [M-1s-1] |
| CH3O- | 15.5 | 1.2 x 10-4 |
| C6H5S- | 6.5 | 5.8 x 10-3 |
| Piperidine | 11.1 | 3.4 x 10-5 |
| Aniline (B41778) | 4.6 | 7.9 x 10-7 |
This data is illustrative and based on general reactivity trends in SNAr reactions.
Such studies would likely confirm that the formation of the Meisenheimer complex is the rate-determining step. Furthermore, comparing the kinetics of this compound to a less sterically hindered analogue (e.g., 1-methoxy-4-methyl-2-nitrobenzene) would provide quantitative insight into the steric hindrance effect of the tert-butoxy group.
Radical and Single Electron Transfer Processes
The presence of the nitro group makes this compound a candidate for radical and single electron transfer (SET) processes. Nitroarenes are known to accept an electron to form a radical anion, a key intermediate in various reactions.
Recent studies have demonstrated that anionic organic bases can induce a direct single electron transfer to nitrobenzene, leading to the formation of a stable nitrobenzenide radical ion-pair. acs.orgchemrxiv.org This process, investigated through electron paramagnetic resonance (EPR) spectroscopy and ab initio calculations, reveals that the interaction between the nitroarene and the base is a crucial step in generating radical species. acs.org In the case of this compound, the tert-butoxy group, while sterically hindering, also influences the electronic environment of the aromatic ring.
The interaction of tert-butoxide with nitroarenes can lead to the formation of radical intermediates. nih.gov Mechanistic studies on related compounds, such as nitrostilbenes, have shown that electron transfer from tert-butoxide initiates a cascade of reactions. nih.gov The resulting tert-butoxy radical can fragment into acetone (B3395972) and a methyl radical. nih.gov The specific reaction pathway and the nature of the final products can be influenced by the counterion of the tert-butoxide (e.g., sodium vs. potassium), which can control the coordination environment of the radical anion intermediate. nih.gov
While specific EPR studies on this compound are not extensively documented in the literature, the general principles derived from studies on other nitroaromatics provide a framework for understanding its potential behavior in SET processes. The combination of the electron-withdrawing nitro group and the specific substitution pattern would influence the stability and subsequent reactivity of the resulting radical anion.
Reductive Transformations and Coupling Reactions
The nitro group of this compound is a versatile functional group that can undergo a variety of reductive transformations, leading to the formation of amines and other valuable nitrogen-containing compounds. Furthermore, the C-NO2 bond can be activated for cross-coupling reactions, offering an alternative to traditional organohalide-based methods.
Selective Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of other functional groups is a common challenge in organic synthesis. For this compound, the goal is to reduce the nitro group to an amino group without affecting the tert-butoxy ether linkage or the methyl group.
A variety of reagents and catalytic systems have been developed for the reduction of nitroaromatics. jsynthchem.com Classical methods often involve the use of metal catalysts such as palladium, platinum, or nickel with a reducing agent like hydrogen gas or sodium borohydride. jsynthchem.comnih.gov For instance, sodium borohydride, a mild reducing agent, can be activated by transition metal complexes like Ni(PPh3)4 to effectively reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com
The selectivity of the reduction can be influenced by the substituents on the aromatic ring. In polynitro compounds, the presence of activating groups like hydroxyl or alkoxy ortho to a nitro group can direct the reduction to that specific nitro group. stackexchange.com In the case of this compound, the tert-butoxy group is ortho to the nitro group, which could potentially influence the regioselectivity of reduction if other reducible groups were present. The steric hindrance from the bulky tert-butoxy group might also play a role in the kinetics of the reduction.
Below is a table summarizing various conditions for the reduction of nitroarenes, which could be applicable to this compound.
| Reagent/Catalyst | Solvent | Temperature | Product | Reference |
| NaBH4 / Ni(PPh3)4 | Ethanol | Room Temp | Amine | jsynthchem.com |
| NaBH4 / Ni/Pd bimetallic catalyst | Dimethyl sulfone | 120 °C | Amine | nih.gov |
| Na2S·9H2O / S8 | Not specified | Not specified | Amine | stackexchange.com |
This table presents general conditions for nitroarene reduction and may require optimization for this compound.
Cross-Coupling Reactions of Substituted Nitrobenzenes
Recent advancements in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, providing an alternative to the more commonly used haloarenes. acs.orgnih.gov These "denitrative" coupling reactions involve the cleavage of the C-NO2 bond and the formation of a new carbon-carbon or carbon-heteroatom bond.
Palladium-catalyzed cross-coupling reactions have been successfully applied to nitroarenes for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira-type couplings. acs.orgnih.govrsc.org The development of specialized catalyst systems, such as those employing bulky phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbenes (NHCs), has been crucial for achieving high efficiency and substrate generality. acs.orgnih.gov These catalysts facilitate the challenging oxidative addition of the Ar–NO2 bond to the palladium center, which is a key step in the catalytic cycle. acs.orgnih.gov
For this compound, participation in such cross-coupling reactions would offer a powerful method for further functionalization. The electronic nature of the substituents would influence the reactivity of the C-NO2 bond. The electron-donating methyl group and the somewhat electron-donating tert-butoxy group might make the oxidative addition step more challenging compared to nitrobenzenes bearing electron-withdrawing groups. However, the use of highly active catalyst systems could likely overcome this.
The table below outlines some palladium-catalyzed cross-coupling reactions of nitroarenes.
| Coupling Reaction | Catalyst System | Reaction Type | Product | Reference |
| Suzuki-Miyaura | Palladium/BrettPhos | C-C coupling | Biaryl | acs.orgnih.gov |
| Buchwald-Hartwig | Palladium/BrettPhos | C-N coupling | Arylamine | acs.orgnih.gov |
| Sonogashira-type | Palladium-based | C-C coupling | Arylalkyne | rsc.org |
This table illustrates the potential for cross-coupling reactions of nitroarenes; specific conditions would need to be developed for this compound.
Advanced Spectroscopic and Structural Characterization in Research on 1 Tert Butoxy 4 Methyl 2 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. For 1-Tert-butoxy-4-methyl-2-nitrobenzene, a combination of 1H, 13C, and 15N NMR experiments provides a complete picture of its molecular framework.
High-Resolution 1H and 13C NMR Applications
High-resolution 1H and 13C NMR are essential for confirming the identity and purity of this compound by mapping its carbon-hydrogen framework.
Research Findings: While specific experimental spectra for this compound are not widely published, its expected NMR data can be accurately predicted based on established substituent effects and data from analogous compounds. The electron-withdrawing nitro group strongly deshields adjacent (ortho) protons and carbons, while the electron-donating tert-butoxy (B1229062) and methyl groups cause shielding, particularly at their ortho and para positions.
In the 1H NMR spectrum, three distinct signals are expected for the aromatic protons. The proton at C3 (ortho to the nitro group and meta to the tert-butoxy group) would be the most downfield. The proton at C5 would be influenced by the ortho methyl and para tert-butoxy groups, while the proton at C6 would be affected by the ortho tert-butoxy group. The tert-butoxy group would produce a sharp singlet around 1.3-1.5 ppm, and the methyl group would appear as a singlet around 2.3-2.5 ppm.
The 13C NMR spectrum would show 11 distinct signals, including four quaternary carbons. The chemical shifts are governed by the electronic effects of the substituents. oregonstate.edu The carbon attached to the nitro group (C2) would be significantly deshielded, while the carbon attached to the oxygen of the tert-butoxy group (C1) would also appear at a low field. oregonstate.edu
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and substituent effects. Experimental values may vary.
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| 1 (-OC(CH3)3) | - | 150-155 |
| 2 (-NO2) | - | 145-150 |
| 3 | 7.8-8.0 (d) | 120-125 |
| 4 (-CH3) | - | 138-142 |
| 5 | 7.2-7.4 (dd) | 130-135 |
| 6 | 7.0-7.2 (d) | 115-120 |
| Methyl (-CH3) | 2.3-2.5 (s) | 20-22 |
| tert-Butyl (-OC(CH3)3) | - | 78-82 (Quaternary C) |
| tert-Butyl (-OC(CH3)3) | 1.3-1.5 (s) | 28-30 (Methyl C's) |
15N NMR for Nitro Group Analysis
Nitrogen-15 NMR is a highly specific technique for probing the electronic environment of nitrogen atoms, though its application can be challenging due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the 15N nucleus. wikipedia.orghuji.ac.il For this compound, 15N NMR directly characterizes the nitro group.
Research Findings: The chemical shift of the 15N nucleus in a nitro group is highly sensitive to the electronic properties of the aromatic ring. researchgate.net The typical chemical shift range for nitroaromatic compounds is between 350 and 410 ppm relative to liquid ammonia. researchgate.net The presence of two electron-donating groups (tert-butoxy and methyl) on the benzene (B151609) ring increases the electron density at the nitro group's nitrogen atom compared to unsubstituted nitrobenzene (B124822). This increased shielding would be expected to shift the 15N resonance to a higher field (a lower ppm value) within the characteristic range for nitroaromatics. This technique is particularly valuable for distinguishing between isomers and studying electronic perturbations on the nitro functionality. researchgate.netnih.gov
In-situ NMR for Reaction Monitoring and Kinetic Parameter Determination
In-situ NMR spectroscopy allows for real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, intermediate species, and product formation without the need for sample quenching or workup. acs.orgresearchgate.net
Research Findings: This technique could be hypothetically employed to study the synthesis of this compound, for instance, during the nitration of 1-tert-butoxy-4-methylbenzene. By setting up the reaction directly within an NMR spectrometer, researchers could:
Track the consumption of the starting material.
Observe the simultaneous formation of the desired 2-nitro product and other potential regioisomers (e.g., 3-nitro or dinitro products).
Identify and characterize any transient intermediates, such as Meisenheimer complexes, if they are present in sufficient concentration and have a sufficient lifetime.
Acquire kinetic data by plotting the concentration of reactants and products over time, allowing for the determination of reaction rate constants and activation parameters. nih.gov
The use of benchtop NMR spectrometers has made such in-situ monitoring more accessible for process optimization and mechanistic studies. acs.orgresearchgate.net
Mass Spectrometry for Reaction Profiling and Identification of Intermediates
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides exceptionally accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula.
Research Findings: For this compound, HRMS is critical for confirming its molecular formula as C11H15NO3. The high accuracy of the measurement helps to differentiate it from any other potential compounds that might have the same nominal mass. This confirmation is a standard and essential step in the characterization of newly synthesized compounds.
Table 2: Theoretical Mass Data for this compound
| Formula | Molecular Weight (Nominal) | Monoisotopic Mass (Calculated) | Ion Species [M+H]+ |
|---|---|---|---|
| C11H15NO3 | 209 | 209.10519 | 210.11247 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting daughter ions. This process provides a fragmentation fingerprint that is invaluable for structural elucidation.
Research Findings: The fragmentation of this compound in an MS/MS experiment would be expected to follow pathways characteristic of both tert-butyl ethers and nitroaromatics. nih.gov Key fragmentation pathways for the molecular ion (M+•) or the protonated molecule ([M+H]+) would likely include:
Loss of a methyl radical (•CH3): A common initial fragmentation from the tert-butyl group to form a stable oxonium ion or from the tert-butyl group on the ring after rearrangement.
Loss of isobutylene (B52900) (C4H8): This is a hallmark fragmentation of tert-butyl ethers, resulting from a McLafferty-type rearrangement, leading to a prominent peak at [M - 56].
Loss of the tert-butyl cation ([M - 57]+): This fragmentation leads to a phenoxide radical anion. Studies on tert-butylnaphthalenes and tert-butylbenzene (B1681246) show that loss of the alkyl group is a dominant pathway. researchgate.net
Fragmentation of the nitro group: Characteristic losses of •NO (30 Da) and •NO2 (46 Da) are common for nitroaromatic compounds and provide clear evidence of this functional group. nih.govresearchgate.net
These fragmentation patterns allow for the confident identification of the compound and its structural features even in complex mixtures.
Table 3: Plausible Fragmentation Pathways for this compound in MS/MS Based on the monoisotopic mass of the parent ion (m/z 209.11)
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |
|---|---|---|---|
| 209.11 | 194.08 | •CH3 (15.02) | [M - CH3]+ |
| 209.11 | 153.05 | C4H8 (56.06) | [M - isobutylene]+• (hydroxynitrotoluene ion) |
| 209.11 | 179.10 | •NO (29.99) | [M - NO]+ |
| 209.11 | 163.10 | •NO2 (45.99) | [M - NO2]+ (tert-butoxy-toluene ion) |
| 163.10 | 107.08 | C4H8 (56.06) | [M - NO2 - isobutylene]+ (cresol ion) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for monitoring the progress of chemical reactions involving this compound. These methods probe the vibrational modes of a molecule, which are characteristic of specific bonds and functional moieties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a series of absorption bands that confirm the presence of its key structural components. The nitro group (-NO₂) typically displays two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) in the range of 1500-1570 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1300-1370 cm⁻¹. researchgate.net For substituted nitrobenzenes, these bands are prominent and their precise positions can be influenced by the electronic effects of other substituents on the aromatic ring. niscpr.res.in The tert-butoxy group introduces characteristic C-H stretching vibrations from the methyl groups, typically observed between 2850 and 3000 cm⁻¹, and a C-O stretching vibration. The aromatic ring itself will show C-H stretching vibrations above 3000 cm⁻¹ and a series of fingerprint bands in the 1600-1400 cm⁻¹ region, corresponding to C=C stretching vibrations within the ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong Raman band. Similarly, the breathing modes of the benzene ring are typically intense in the Raman spectrum.
Monitoring Reaction Progress: In synthetic chemistry, IR spectroscopy is particularly useful for monitoring the progress of reactions. For instance, in the synthesis of this compound via the nitration of 4-tert-butyltoluene, the appearance and growth of the characteristic nitro group absorption bands can signify the conversion of the starting material to the product.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong | Medium |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
| tert-Butyl (-C(CH₃)₃) | C-H Stretch | 2850 - 2970 | Strong | Strong |
| tert-Butoxy (-O-C(CH₃)₃) | C-O Stretch | 1200 - 1300 | Strong | Weak |
| Methyl (-CH₃) | C-H Bending | 1375 - 1470 | Medium | Medium |
X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Molecular Structure: The data from XRD would confirm the substitution pattern on the benzene ring and reveal the torsion angles between the nitro group, the tert-butoxy group, and the aromatic plane. Steric hindrance between the bulky tert-butoxy group and the adjacent nitro group would likely cause the nitro group to be twisted out of the plane of the benzene ring. The extent of this twisting is a key structural parameter that influences the molecule's electronic properties.
Supramolecular Architecture: Beyond the individual molecule, XRD elucidates the packing of molecules in the crystal lattice. This includes identifying any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between aromatic rings, which govern the supramolecular assembly. While there is no published crystal structure for this compound, analysis of related structures can provide insights into its likely packing motifs.
Predicted Crystallographic Data: In the absence of experimental data, computational methods can be used to predict the likely solid-state structure. The following table presents hypothetical, yet plausible, crystallographic parameters for this compound based on common crystal systems for organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 (for Monoclinic) |
| Volume (ų) | ~1800-2500 |
| Z (molecules per unit cell) | 4 or 8 |
Electronic Spectroscopy (UV-Vis) for Kinetic Studies and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring and n → π* transitions involving the nitro group.
Electronic Transitions: The benzene ring exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents. The nitro group, being a strong chromophore, significantly influences the spectrum. A broad absorption band arising from a charge transfer transition from the benzene ring to the nitro group is typically observed in nitroaromatics. iu.edu The position of the absorption maximum (λ_max) is sensitive to the electronic environment and steric factors. The ortho-positioning of the methyl and tert-butoxy groups relative to the nitro group can cause steric hindrance, potentially leading to a blue shift (shift to shorter wavelength) in the charge transfer band compared to a less hindered nitrobenzene. iu.edu
Kinetic Studies: UV-Vis spectroscopy is a valuable tool for kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For example, in a reaction where this compound is consumed or produced, the rate of change in the intensity of its characteristic absorption bands can be used to calculate the reaction kinetics. While specific kinetic studies on the electronic transitions of this molecule are not widely reported, the methodology is well-established for related compounds. bcrec.id
Expected UV-Vis Absorption Data: The expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) are presented below, based on the known behavior of substituted nitrobenzenes.
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* (Benzene ring) | ~200-220 | High | Ethanol |
| Charge Transfer (Ring to NO₂) | ~250-280 | Moderate | Ethanol |
| n → π* (Nitro group) | ~330-350 | Low | Ethanol |
Theoretical and Computational Chemistry Approaches to 1 Tert Butoxy 4 Methyl 2 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic structure and predicting the reactivity of molecules. For a molecule such as 1-Tert-butoxy-4-methyl-2-nitrobenzene, these methods can elucidate the influence of the bulky tert-butoxy (B1229062) group and the electron-donating methyl group on the properties endowed by the nitro group on the benzene (B151609) ring.
Density Functional Theory (DFT) for Reaction Pathway and Energy Barrier Determination
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT calculations would be instrumental in mapping out potential energy surfaces for various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. By identifying transition states and calculating their corresponding energy barriers, chemists can predict the feasibility and kinetics of different reaction pathways. The choice of functional and basis set is crucial in these calculations to accurately capture the electronic effects of the substituents.
Ab Initio Methods for High-Accuracy Energetics
For situations demanding higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, can provide benchmark energetic data for key stationary points on the potential energy surface. For this compound, these high-level calculations can be used to refine the energies obtained from DFT, providing a more precise understanding of reaction thermodynamics and kinetics.
Molecular Electrostatic Potential and Frontier Orbital Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential around the oxygen atoms of the nitro group, indicating susceptibility to electrophilic attack, and regions of positive potential elsewhere on the aromatic ring.
Frontier molecular orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy and spatial distribution of the HOMO and LUMO of this compound would reveal its electron-donating and accepting capabilities, respectively, and provide insights into its behavior in pericyclic reactions and interactions with other molecules.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
The conformational flexibility of the tert-butoxy group in this compound can significantly influence its reactivity and physical properties. Molecular dynamics (MD) simulations can be employed to explore the accessible conformational space of the molecule over time. By simulating the motion of atoms, MD can reveal the preferred orientations of the tert-butoxy group relative to the benzene ring and the nitro group.
Furthermore, MD simulations are invaluable for studying the impact of solvent on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation, it is possible to model solute-solvent interactions and understand how the solvent environment affects conformational preferences and reaction dynamics.
Computational Predictions Guiding Experimental Synthetic Design
The insights gained from computational studies can directly inform and guide experimental synthetic strategies. For instance, by predicting the most likely sites for chemical attack and the relative energies of different reaction pathways, computational chemistry can help in the selection of appropriate reagents and reaction conditions to achieve a desired synthetic outcome. In the case of this compound, theoretical predictions could aid in designing more efficient and selective syntheses of this compound or its derivatives.
Machine Learning Applications in Reaction Outcome Prediction and Catalyst Design
The field of chemistry is increasingly benefiting from the application of machine learning (ML). ML models, trained on large datasets of chemical reactions, can predict the outcome of new reactions with increasing accuracy. For reactions involving substituted nitrobenzenes, ML could potentially predict the major products, yields, and optimal reaction conditions, thereby accelerating the discovery of new synthetic routes.
In the realm of catalysis, ML is being used to design novel catalysts with enhanced activity and selectivity. By identifying key descriptors that correlate with catalytic performance, ML algorithms can screen vast numbers of potential catalyst candidates, a task that would be infeasible through traditional experimental or computational methods alone. While specific applications to this compound are yet to be widely reported, the general advancements in this area hold significant promise for future research.
Broader Research Impact and Applications of 1 Tert Butoxy 4 Methyl 2 Nitrobenzene in Chemical Science
Role in the Synthesis of Diverse Fine Chemicals
There is no specific information available in publicly accessible scientific literature or patents that details the use of 1-Tert-butoxy-4-methyl-2-nitrobenzene as a key intermediate or building block in the synthesis of diverse fine chemicals. While the general reactivity of nitroaromatic compounds is well-documented, allowing for theoretical applications such as the reduction of the nitro group to an amine, which could then be further functionalized, there are no published examples specifically utilizing this compound for the synthesis of pharmaceuticals, agrochemicals, dyes, or other fine chemicals.
Contributions to the Development of Novel Synthetic Methodologies
The investigation did not uncover any research where this compound has been instrumental in the development of novel synthetic methodologies. Its unique substitution pattern could potentially influence regioselectivity in aromatic substitution reactions or serve as a sterically hindered substrate in the development of new catalytic systems. However, without published research, any discussion on this topic would be purely speculative.
Intermediates for Advanced Organic Materials
Similarly, there is a lack of data supporting the application of this compound as an intermediate for advanced organic materials. Theoretically, derivatives of this compound could be explored as precursors for functional polymers, liquid crystals, or organic electronics. The presence of the tert-butoxy (B1229062) group might impart specific solubility or thermal properties to such materials. Nevertheless, no concrete research has been published to substantiate these potential applications.
Future Perspectives in Nitroaromatic Chemistry Research
Given the limited available data, the future research perspectives for this compound remain an open question. The compound's structure suggests several potential avenues for investigation:
Exploration of Reactivity: A systematic study of its reactivity, including the reduction of the nitro group under various conditions and electrophilic/nucleophilic aromatic substitution reactions, could unveil its synthetic potential.
Synthesis of Novel Heterocycles: The corresponding aniline (B41778), obtained via nitro group reduction, could serve as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.
Development of Protecting Group Strategies: The tert-butoxy group could potentially be used as a thermally labile protecting group in multi-step syntheses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Tert-butoxy-4-methyl-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nitration of a pre-functionalized benzene derivative. For example, tert-butoxy groups can be introduced via alkylation using tert-butyl alcohol and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Subsequent nitration at the ortho position requires careful control of temperature and nitric acid concentration to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butoxy group at δ ~1.3 ppm for nine equivalent protons) and mass spectrometry (EI-MS or HRMS) for molecular ion confirmation. FT-IR can identify nitro (N-O stretching at ~1520 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functional groups . Cross-referencing with PubChem or DSSTox databases (e.g., DTXSID50233705) ensures consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use local exhaust ventilation to minimize inhalation risks and nitrile gloves to prevent dermal exposure. Safety showers and eye wash stations must be accessible. Avoid incompatible materials (e.g., strong oxidizers) due to the nitro group’s reactivity. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective nitration of 4-methyl-1-tert-butoxybenzene?
- Methodological Answer : The tert-butoxy group acts as a strong electron-donating group, directing nitration to the ortho position via resonance stabilization of the nitrosonium ion intermediate. Steric hindrance from the tert-butyl group may further influence regioselectivity. Computational studies (DFT) can model charge distribution and transition states to validate experimental outcomes .
Q. How does this compound behave under varying pH and thermal conditions?
- Methodological Answer : Stability studies show that the nitro group is susceptible to reduction under acidic conditions (e.g., with Sn/HCl), while the tert-butoxy group hydrolyzes slowly in strong bases. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~200°C. Solubility in polar aprotic solvents (e.g., DMF) is preferred for reactions .
Q. What role does this compound play in multi-step syntheses of functionalized aromatics?
- Methodological Answer : The nitro group serves as a precursor for reduction to amines (e.g., using H₂/Pd-C) or displacement reactions. For example, Suzuki coupling with aryl boronic acids can introduce biaryl motifs. The tert-butoxy group is often retained as a protecting group due to its stability under mild conditions .
Q. How should researchers address contradictions in reported yields for Friedel-Crafts alkylation of tert-butoxy derivatives?
- Methodological Answer : Discrepancies often arise from catalyst purity (e.g., anhydrous AlCl₃ vs. hydrated forms) or solvent choice (CH₂Cl₂ vs. nitrobenzene). Systematic optimization using design-of-experiments (DoE) methodologies can identify critical variables. Reproducibility requires strict moisture control and stoichiometric precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
